molecular formula C14H13N3O3 B6414780 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% CAS No. 1261985-19-6

6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95%

Cat. No. B6414780
CAS RN: 1261985-19-6
M. Wt: 271.27 g/mol
InChI Key: KVRYWNKUEQXHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid (6-AMCP) is an organic compound that has been used in a variety of scientific research applications. 6-AMCP is a white crystalline solid that is soluble in water and ethanol. It is a derivative of picolinic acid and is often used in the form of its salts, such as the hydrochloride, sodium, and potassium salts (6-AMCP-HCl, 6-AMCP-Na, and 6-AMCP-K, respectively). 6-AMCP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a catalyst in organic reactions, such as the synthesis of polymers, and as a ligand in coordination chemistry. In addition, 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% has been used in the study of enzyme-substrate interactions, as well as the study of enzyme inhibition and activation.

Mechanism of Action

The mechanism of action of 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% is not yet fully understood. However, it is believed that 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% binds to the active site of enzymes, which results in the inhibition or activation of the enzyme. It is also believed that 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% may act as an allosteric modulator of enzymes, which means that it can affect the activity of enzymes by binding to a different site than the active site.
Biochemical and Physiological Effects
6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol. In addition, 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments has several advantages. It is easy to synthesize, and it is available in a variety of forms, such as the hydrochloride, sodium, and potassium salts. It is also relatively stable, and it can be stored for long periods of time without degradation. However, it is important to note that 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% is toxic and should be handled with caution.

Future Directions

There are several potential future directions for the use of 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95%. It could be used to study the mechanism of action of other compounds, such as drugs, and it could be used to develop new drugs and other compounds. In addition, 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% could be used to study the role of enzymes in various diseases, and it could be used to develop new treatments for these diseases. Finally, 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% could be used to study the effects of environmental toxins on enzymes, and it could be used to develop new methods of detoxification.

Synthesis Methods

6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% can be synthesized from 3-aminopropiophenone and ethyl chloroformate using a two-step method. In the first step, the 3-aminopropiophenone is reacted with ethyl chloroformate to form the intermediate compound 3-[3-(N-methylaminocarbonyl)phenyl]propionic acid. In the second step, the intermediate compound is reacted with ammonia to form 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95%. The two-step synthesis method is quick and efficient, and it has been used to prepare 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid, 95% in high yields.

properties

IUPAC Name

6-amino-3-[3-(methylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-16-13(18)9-4-2-3-8(7-9)10-5-6-11(15)17-12(10)14(19)20/h2-7H,1H3,(H2,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRYWNKUEQXHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid

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